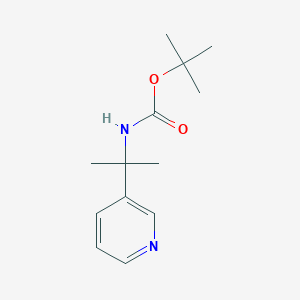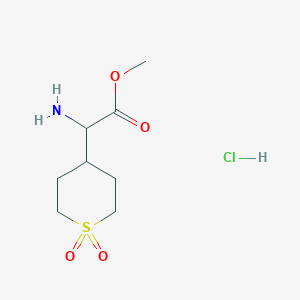![molecular formula C20H19FN2 B12278971 3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12278971.png)
3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can be leveraged in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the azetidine ring can be formed via a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This step is crucial for establishing the spirocyclic framework.
Industrial Production Methods
Industrial production methods for this compound would likely focus on optimizing the yield and purity of the final product. This could involve scaling up the reaction conditions, such as using larger quantities of reagents and optimizing reaction times and temperatures. The use of continuous flow reactors might also be considered to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon
Applications De Recherche Scientifique
3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can affect various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure and has been studied for its potential as an antibiotic.
2-Azaspiro[3.3]heptane-derived amino acids: These compounds are analogues of natural amino acids and have applications in medicinal chemistry and drug design.
Uniqueness
What sets 3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile apart is its specific combination of a fluorinated aromatic ring and a spirocyclic core. This unique structure can provide distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H19FN2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-fluoro-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C20H19FN2/c21-19-8-15(11-22)6-7-17(19)12-23-13-20(14-23)9-18(10-20)16-4-2-1-3-5-16/h1-8,18H,9-10,12-14H2 |
Clé InChI |
HTLBLYDZCPUZTR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CN(C2)CC3=C(C=C(C=C3)C#N)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278894.png)
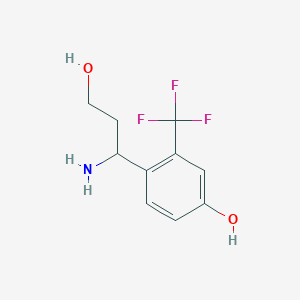
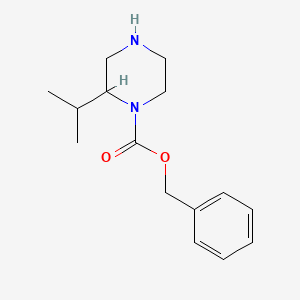
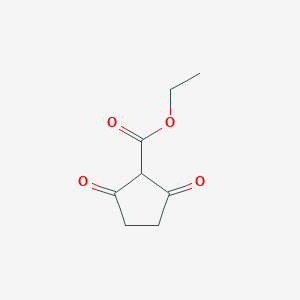
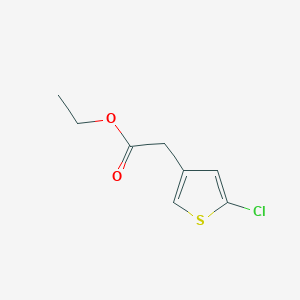

![N-(6-aminohexyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanamide;hydrochloride](/img/structure/B12278932.png)
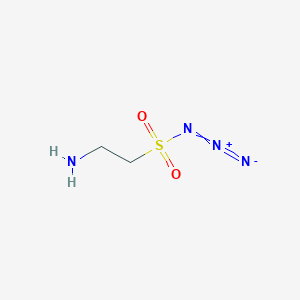
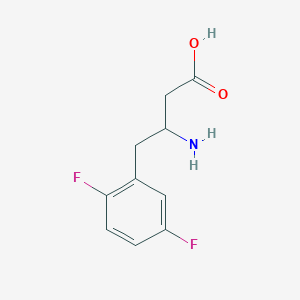
![N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278949.png)
![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12278950.png)
![3-(2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12278963.png)
